molecular formula C18H28N2O2 B11994131 N'-(2-Methoxybenzylidene)decanohydrazide CAS No. 302908-93-6

N'-(2-Methoxybenzylidene)decanohydrazide

Cat. No.: B11994131
CAS No.: 302908-93-6
M. Wt: 304.4 g/mol
InChI Key: XGAALNSRDHBVBY-XDJHFCHBSA-N
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Description

N'-(2-Methoxybenzylidene)decanohydrazide is a hydrazone derivative synthesized via the condensation of decanohydrazide (a 10-carbon aliphatic hydrazide) with 2-methoxybenzaldehyde.

Nucleophilic acyl substitution: Reaction of esters (e.g., methyl salicylate) with hydrazine hydrate to form hydrazide intermediates .

Condensation: Reaction of the hydrazide with substituted aldehydes (e.g., 2-methoxybenzaldehyde) under reflux in ethanol or methanol, often with catalytic acetic acid .

The 2-methoxy substituent on the benzylidene group introduces steric and electronic effects, influencing reactivity, solubility, and biological activity. Such compounds are valued for their metal-chelating properties and applications in coordination chemistry .

Properties

CAS No.

302908-93-6

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-14-18(21)20-19-15-16-12-10-11-13-17(16)22-2/h10-13,15H,3-9,14H2,1-2H3,(H,20,21)/b19-15+

InChI Key

XGAALNSRDHBVBY-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in a solvent such as methanol, under reflux conditions, to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for N’-(2-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-(2-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the hydrazone group can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Ortho-substituted methoxy groups (e.g., in N'-(2-methoxybenzylidene) derivatives) reduce reaction yields compared to para-substituted analogs due to steric hindrance during condensation .
  • Hydrogen Bonding : Compounds like N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide exhibit intramolecular hydrogen bonds (O–H···N), enhancing stability and influencing crystal packing .

Key Findings :

  • Metal Complexation : Methoxy-substituted hydrazones (e.g., BMO ligands) form stable Mn(II) complexes with superior antibacterial and antileukemia activity compared to free ligands, likely due to redox-active metal centers .
  • Anti-HIV Activity : Pyrido[2,3-d]pyrimidine derivatives with 2-methoxybenzylidene groups exhibit EC₅₀ values in the micromolar range, attributed to interactions with HIV-1 protease .
  • Antimicrobial Potency : Thiophene and pyrazole-containing analogs show broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Physicochemical and Crystallographic Comparisons

  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DMSO) but reduce water solubility .
  • Crystal Packing : Compounds like (E)-N'-(2-methoxybenzylidene)-3-nitrobenzohydrazide exhibit planar molecular geometries with intermolecular C–H···O and N–H···O hydrogen bonds, stabilizing the crystal lattice .
  • Thermal Stability: Aliphatic hydrazides (e.g., decano derivatives) may have lower melting points compared to aromatic analogs due to reduced π-π stacking interactions.

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